2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
(3-fluoro-4-phenylphenyl) 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4S/c1-23-15-7-10-17(11-8-15)25(21,22)24-16-9-12-18(19(20)13-16)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBUIIBHQPTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate typically involves the following steps:
Formation of 2-Fluoro[1,1’-biphenyl]: This can be achieved through the diazotization of 2-fluoroaniline followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as CuCl.
Introduction of the Methoxybenzenesulfonate Group: The biphenyl derivative is then reacted with methoxybenzenesulfonyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl quinones or reduction to form biphenyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, biphenyl quinones, and biphenyl alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Compounds
One significant application of 2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen, which is known for its analgesic and anti-inflammatory properties. The compound can be utilized in reactions to create amides and esters that are vital for drug development .
2. Anticancer Research
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the biphenyl structure can enhance the selectivity and efficacy against specific cancer cell lines. Research focusing on the structure-activity relationship (SAR) has shown promising results in developing new anticancer agents based on this framework .
Materials Science Applications
3. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated biphenyl moiety contributes to improved charge transport and stability, essential for enhancing device performance .
4. Polymer Chemistry
In polymer chemistry, this compound can act as a building block for functional polymers. Its sulfonate group can introduce ionic functionalities into polymer matrices, leading to materials with enhanced conductivity and mechanical properties. These materials are useful in various applications, including sensors and actuators .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro[1,1’-biphenyl]-4-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, while the methoxybenzenesulfonate group increases its solubility and stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Biphenyl Esters and Sulfonates
[1,1′-Biphenyl]-4-yl-oxoethylbenzoate (): Structure: Contains a biphenyl ester without fluorine substitution. Activity: Demonstrates anti-tyrosinase properties, useful in dermatological treatments.
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate (): Structure: Features a fluorophenoxy group and a 4-methylbenzenesulfonate. Activity: Explored for herbicidal applications due to sulfonate-mediated interactions. Comparison: The cyano group enhances electrophilicity, whereas the methoxy group in the target compound may improve solubility .
Sulfonamide Derivatives
N-(4-Methoxyphenyl)benzenesulfonamide (): Structure: Sulfonamide with a 4-methoxyphenyl group. Activity: Studied for bioactivity in sulfonamide synthesis.
Key Findings:
- Fluorine Substitution: Fluorinated biphenyl derivatives (e.g., ) show enhanced enzyme inhibition compared to non-fluorinated analogs (e.g., ), likely due to increased electronegativity and improved binding to hydrophobic enzyme pockets .
- Sulfonate vs. Sulfonamide: Sulfonates (e.g., ) may offer better solubility, while sulfonamides (e.g., ) provide stronger hydrogen-bonding interactions, affecting target selectivity .
Physicochemical Properties
- Melting Points: Fluorinated biphenyl derivatives (e.g., 2-Fluoro-4-biphenylylboronic acid, ) exhibit high melting points (243–248°C), suggesting strong intermolecular interactions due to fluorine and aromatic stacking .
- Solubility: The 4-methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs like 4'-fluoro-4-methylbiphenyl () .
Biological Activity
2-Fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, synthesis methods, and relevant studies.
- Molecular Formula : C15H13F O3S
- Molecular Weight : 284.33 g/mol
- CAS Number : Not explicitly listed but related compounds are referenced.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 2-fluoro[1,1'-biphenyl] with 4-methoxybenzenesulfonyl chloride. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of sulfonate esters.
Antibacterial Activity
Recent studies have shown that derivatives of biphenyl compounds exhibit notable antibacterial activities. For instance, a study on oxadiazole derivatives containing sulfonate moieties demonstrated significant antibacterial effects against various pathogens, suggesting that similar structural motifs in this compound could also yield antibacterial properties .
Anti-inflammatory Effects
Flurbiprofen, a well-known derivative of the biphenyl family, is recognized for its analgesic and anti-inflammatory properties. It serves as a reference point for understanding the potential anti-inflammatory effects of this compound. The mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .
Neuroprotective Properties
Research indicates that compounds similar to 2-fluoro[1,1'-biphenyl]-4-yl derivatives may possess neuroprotective effects. For example, multitarget-directed ligands have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment . The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial activity of novel biphenyl sulfonates against Xanthomonas oryzae (the causal agent of bacterial blight in rice). The compound showed an EC50 value indicating effective inhibition compared to standard antibiotics .
Neurotoxicity Assays
In vitro assays conducted on neuronal cell lines (SH-SY5Y) demonstrated that certain derivatives exhibited low cytotoxicity while maintaining neuroprotective effects. This suggests that modifications in the biphenyl structure can enhance biological activity without compromising safety .
Data Tables
Q & A
Basic: What are the common synthetic routes for preparing 2-fluoro[1,1'-biphenyl]-4-yl 4-methoxybenzenesulfonate?
Answer:
The compound is typically synthesized via an esterification reaction between a fluorinated biphenyl alcohol (e.g., 2-fluoro[1,1'-biphenyl]-4-ol) and 4-methoxybenzenesulfonyl chloride. The reaction proceeds under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or tetrahydrofuran. Key steps include:
- Activation of the sulfonyl chloride group for nucleophilic attack.
- Deprotonation of the biphenyl alcohol to enhance nucleophilicity.
- Purification via column chromatography or recrystallization.
This method is analogous to the synthesis of structurally related sulfonate esters .
Basic: How can X-ray crystallography be employed to determine the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The process involves:
Crystal Growth : Slow evaporation of a solvent (e.g., ethanol/dichloromethane mixture) to obtain high-quality crystals.
Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Programs like SHELXT or SHELXD for phase determination .
Refinement : SHELXL for iterative model optimization, incorporating anisotropic displacement parameters and hydrogen bonding networks.
Example metrics for a related compound:
| Parameter | Value |
|---|---|
| R-factor | 0.041 |
| Data/Parameters | 16.8 |
| C–C bond length | 1.48 Å (mean) |
Advanced: How do substituents on the biphenyl system influence the compound’s reactivity in cross-coupling reactions?
Answer:
The fluorine substituent at the 2-position and sulfonate group at the 4-position electronically and sterically modulate reactivity:
- Electron-Withdrawing Effects : Fluorine enhances electrophilicity at the adjacent carbon, facilitating Suzuki-Miyaura couplings with boronic acids (e.g., 4-methoxyphenylboronic acid).
- Steric Hindrance : The biphenyl system’s planarity may restrict access to catalytic sites, requiring optimized ligands (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C).
- Leaving Group Potential : The sulfonate group can act as a leaving group in nucleophilic aromatic substitution (SNAr) under basic conditions .
Advanced: What conformational insights can be derived from torsion angle analysis in crystallographic studies?
Answer:
Torsion angles reveal steric and electronic interactions influencing molecular packing. For example:
- Biphenyl Dihedral Angle : Typically 30–45° due to fluorine-induced steric strain.
- Sulfonate Group Orientation : The O–S–O plane often aligns perpendicular to the biphenyl system to minimize repulsion.
Key torsion angles from a related structure:
| Angle | Atoms Involved | Value (°) |
|---|---|---|
| τ₁ | C8–C9–C10–C11 | -178.2 |
| τ₂ | O3–C8–C13–C12 | 92.5 |
| These angles indicate intramolecular π-π stacking and intermolecular hydrogen bonding . |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR detects fluorine environments (δ ≈ -115 ppm for aromatic F). ¹H NMR reveals splitting patterns from adjacent substituents.
- IR : Strong S=O stretches near 1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonate formation.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calc. 367.07, found 367.08).
- Elemental Analysis : Validates purity (>98% C, H, S) .
Advanced: How can computational methods predict the compound’s biological activity?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets (e.g., cyclooxygenase-2).
- QSAR Modeling : Correlates substituent effects (Hammett σ values) with bioactivity.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≈ 3.5 indicates moderate lipophilicity).
Experimental validation via enzyme inhibition assays (IC₅₀) or cytotoxicity screens (MTT assay) is essential .
Advanced: What strategies mitigate data contradictions in crystallographic refinement?
Answer:
- Twinned Data : Use TWINLAW in SHELXL to model twin domains.
- Disorder Modeling : Split occupancy for flexible groups (e.g., methoxy substituents).
- High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts.
For example, a 0.84 Å resolution dataset reduced R1 from 0.07 to 0.03 in a related sulfonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
